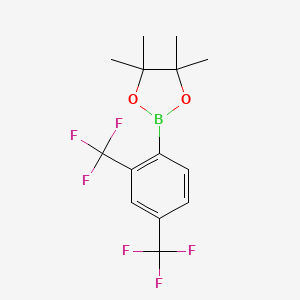
2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are known for their versatile reactivity and have found extensive use in organic synthesis .
Chemical Reactions Analysis
Boronic acids, such as this compound, are known to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines . They are also used in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .Scientific Research Applications
Dehydrative Amidation Catalyst
2,4-Bis(trifluoromethyl)phenylboronic acid: has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines . This process is crucial for the synthesis of amides, which are pivotal in creating a variety of pharmaceuticals and polymers. The ortho-substituent of the boronic acid plays a key role in accelerating the amidation by preventing the coordination of amines to the boron atom of the active species .
Frustrated Lewis Pair Chemistry
This compound is instrumental in the study of frustrated Lewis pairs (FLPs), which are used to activate small molecules like hydrogen and carbon dioxide . FLPs have found applications in catalysis, including the metal-free hydrogenation of imines, nitriles, and ketones. The structural and electronic effects of the 2,4-bis(trifluoromethyl)phenyl group contribute significantly to the reactivity of these systems .
Suzuki Coupling Reactions
In the field of organic synthesis, 2,4-Bis(trifluoromethyl)phenylboronic acid is utilized in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . These reactions are fundamental in constructing complex organic molecules, including those used in organic light-emitting diodes (OLEDs) and pharmaceuticals .
Synthesis of Antagonists for Corticotropin-Releasing Hormone
The compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine , a potential antagonist of corticotropin-releasing hormone . This application is significant in the development of treatments for disorders related to stress and anxiety .
Click Chemistry for Triazole Hybrids
2,4-Bis(trifluoromethyl)phenylboronic acid: is involved in click chemistry approaches to synthesize novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids . These hybrids have potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects .
Electrochemical-Frustrated Lewis Pair Activation of Hydrogen
The compound’s derivatives have been explored for their role in the combined electrochemical-frustrated Lewis pair activation of hydrogen . This innovative approach has implications for energy storage and the development of clean energy technologies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-5-8(13(16,17)18)7-9(10)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUHVJUDRBNCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674691 | |
| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1073353-65-7 | |
| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
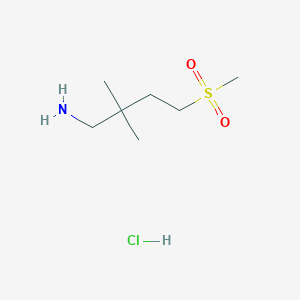
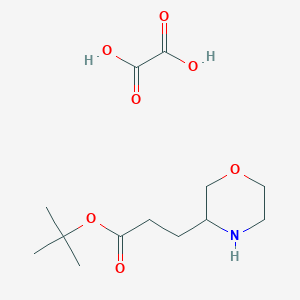
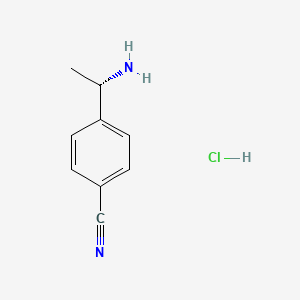
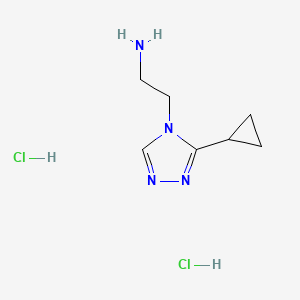
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)
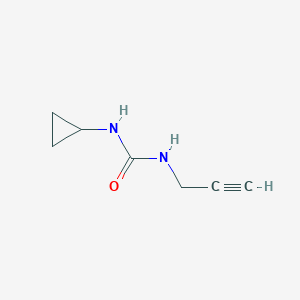
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)
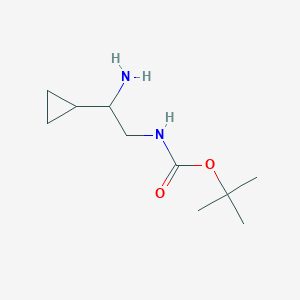

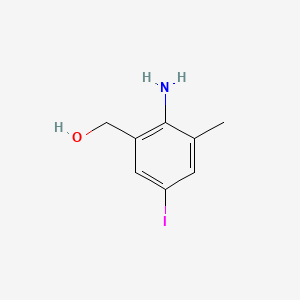
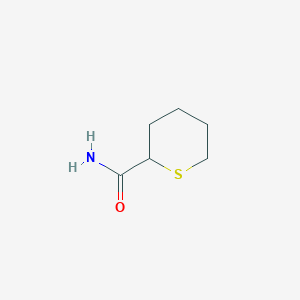
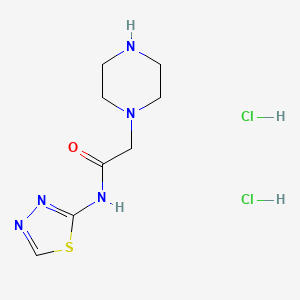
![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)